N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-23(20,16-7-4-12-22-16)17-8-9-18-10-11-21-15(13-18)14-5-2-1-3-6-14/h1-7,12,15,17H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDALXBZKOZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-(2-phenylmorpholin-4-yl)ethylamine. This intermediate can be synthesized through the reaction of 2-phenylmorpholine with ethylene oxide under basic conditions .
The next step involves the sulfonation of thiophene to introduce the sulfonamide group. This can be achieved by reacting thiophene with chlorosulfonic acid, followed by the addition of the intermediate 2-(2-phenylmorpholin-4-yl)ethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The morpholine ring and phenyl group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Solubility: The morpholine group in the target compound likely improves aqueous solubility compared to cyclohexanone (Compounds 8, 9) or benzoyl (Compound 3j) derivatives, as morpholine’s polarity enhances hydrophilicity .
- Synthetic Yields: Halogenation (e.g., 5-bromo in Compound 9) increases yield (81% vs. 73% for non-halogenated Compound 8), suggesting electron-withdrawing groups stabilize intermediates .
- Biological Relevance : Compound 18’s bicyclic substituent enhances gamma-secretase inhibition potency, while the target’s phenylmorpholine may favor integrin agonism (as seen in ’s thiophene-sulfonamide integrin agonists) .
Biological Activity
N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name: this compound
- Molecular Formula: C16H20N2O3S2
- Molecular Weight: 364.47 g/mol
Target Enzymes:
The primary biological target of this compound is the coagulation enzyme Factor Xa (FXa) , which plays a crucial role in the coagulation cascade. The compound acts as a direct inhibitor of FXa, preventing the conversion of prothrombin to thrombin, thereby reducing thrombin generation and blood clot formation.
Pharmacokinetics:
Research indicates that this compound exhibits good oral bioavailability , making it a viable candidate for therapeutic use in antithrombotic treatments.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related compounds with similar structural motifs. For example, derivatives containing a thiophene core have demonstrated promising cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| YCW-E5 | HL-60 | <10 |
| YCW-E10 | MCF-7 | 0.65 |
| YCW-E11 | A549 | 1.47 |
These compounds induce apoptosis through the mitochondrial pathway, with binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2 .
Case Studies
-
Inhibition of Factor Xa:
A study demonstrated that this compound effectively inhibited FXa activity in vitro, leading to reduced thrombin levels in plasma assays. This supports its potential use as an antithrombotic agent. -
Antitumor Activity:
In a comparative analysis of various thiophene derivatives, compounds structurally similar to this compound showed IC50 values ranging from 0.11 to 5.51 μM against several cancer cell lines, indicating significant anticancer potential .
Safety and Toxicology
Preliminary toxicological assessments suggest that while the compound exhibits effective biological activity, further studies are necessary to evaluate its safety profile comprehensively. Monitoring for cytotoxic effects on non-cancerous cells is essential to establish therapeutic windows for clinical applications.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
